
2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a bromo group, a methoxy group, and a complex group containing a pyrazole and a pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazole and pyridine rings, the introduction of the bromo and methoxy groups, and finally the coupling with the benzamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromo and methoxy groups would likely be in the ortho or para positions to each other on the benzene ring .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The bromo group could be replaced by other groups in a substitution reaction. The amide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituents on the benzene ring. Generally, benzamide derivatives are solid at room temperature .Aplicaciones Científicas De Investigación
Antipsychotic Potential and Receptor Binding Studies
The synthesis and evaluation of related benzamides for their antidopaminergic properties have highlighted the potential of such compounds in the treatment of psychiatric disorders. For instance, the study by Högberg et al. (1990) discusses the synthesis of benzamides and their evaluation for affinity towards dopamine D-2 receptors and their ability to inhibit apomorphine-induced behaviors, suggesting their suitability for investigating dopamine D-2 mediated responses both in vitro and in vivo, which could offer insights into the antipsychotic potential of closely related compounds Högberg et al., 1990.
Antiviral and PET Imaging Applications
A different study outlines the synthesis of a compound for potential PET (Positron Emission Tomography) imaging of B-Raf(V600E) in cancers, illustrating the use of related chemical structures in the development of diagnostic tools for oncology research Wang et al., 2013. This underscores the versatility of benzamide derivatives in contributing to both therapeutic and diagnostic advancements.
Glucokinase Activation for Diabetes Treatment
The discovery of a glucokinase activator by Park et al. (2014) demonstrates the utility of benzamide derivatives in modulating enzyme activity for the treatment of metabolic disorders such as type 2 diabetes. This compound showed a significant reduction in glucose levels in preclinical models, highlighting the potential for related compounds in therapeutic applications Park et al., 2014.
Antimicrobial and Antiviral Research
Research on pyrazole, pyrazolopyrimidine, and triazolopyrimidine derivatives has revealed their antimicrobial and antiviral activities, suggesting the broad-spectrum potential of these compounds in addressing infectious diseases Abunada et al., 2008.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study and development of benzamide derivatives is a active area of research due to their potential biological activities. Future research could involve the synthesis of new derivatives, the study of their biological activities, and the development of methods to improve their selectivity and potency .
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c1-23-11-13(10-22-23)17-7-12(5-6-20-17)9-21-18(24)15-8-14(25-2)3-4-16(15)19/h3-8,10-11H,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDCDHSOVYPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

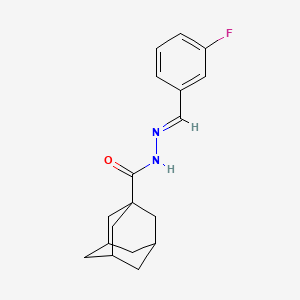
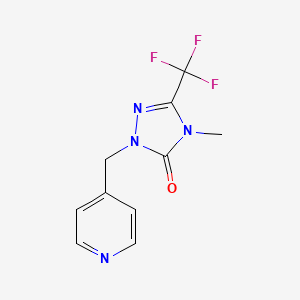

![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline](/img/structure/B2821369.png)
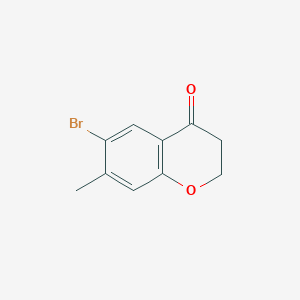
![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-ynamide](/img/structure/B2821373.png)
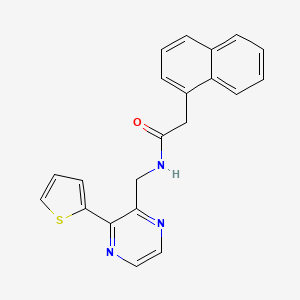
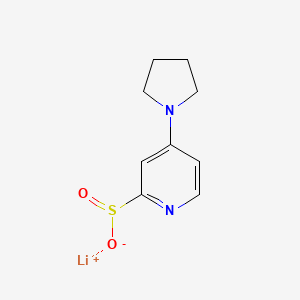
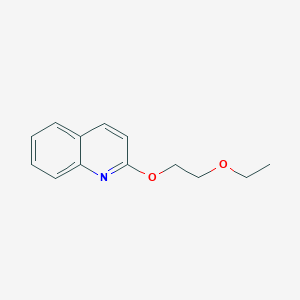
![2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide](/img/structure/B2821379.png)
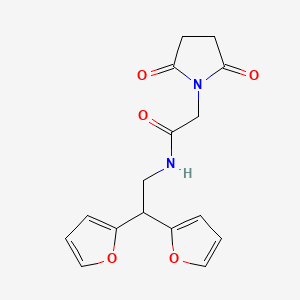
![[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine](/img/structure/B2821381.png)
![Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2821382.png)
